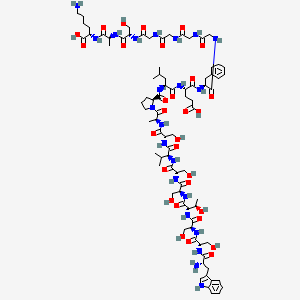

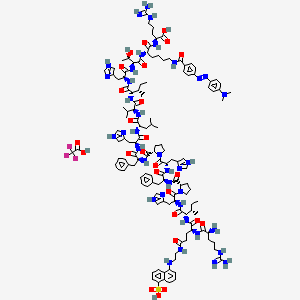

Arg-Glu(edans)-Ile-His-Pro-Phe-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(dabcyl)-Arg (TFA)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le composé “Arg-Glu(edans)-Ile-His-Pro-Phe-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(dabcyl)-Arg (TFA)” est un peptide synthétique qui intègre deux groupes fluorescents, l'edans et le dabcyl, couramment utilisés dans les études de transfert d'énergie par résonance de fluorescence (FRET). Ce peptide est souvent utilisé en recherche biochimique et biophysique pour étudier les interactions protéine-protéine, les activités enzymatiques et d'autres processus moléculaires.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de ce peptide implique généralement la synthèse peptidique en phase solide (SPPS), une méthode qui permet l'addition séquentielle d'acides aminés à une chaîne peptidique en croissance. Le processus commence par l'attachement de l'acide aminé C-terminal à une résine solide. Chaque acide aminé suivant est ensuite ajouté de manière progressive, en utilisant des réactifs de couplage tels que le HBTU ou le DIC pour faciliter la formation de liaisons peptidiques. Les groupes edans et dabcyl sont introduits à des positions spécifiques pendant la synthèse pour permettre des études FRET.

Méthodes de production industrielle

La production industrielle de ce peptide suit des principes similaires à la synthèse à l'échelle du laboratoire, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour augmenter l'efficacité et la reproductibilité. Le produit final est purifié par chromatographie liquide haute performance (HPLC) pour garantir une pureté et une qualité élevées.

Analyse Des Réactions Chimiques

Types de réactions

Ce peptide peut subir diverses réactions chimiques, notamment :

Oxydation : Le peptide peut être oxydé dans certaines conditions, ce qui conduit à la formation de ponts disulfures entre les résidus cystéine s'ils sont présents.

Réduction : Les réactions de réduction peuvent briser les ponts disulfures, les reconvertissant en groupes thiol libres.

Substitution : Certains acides aminés dans le peptide peuvent être substitués par d'autres acides aminés pour étudier les effets sur ses propriétés et ses interactions.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène ou autres agents oxydants.

Réduction : Dithiothréitol (DTT) ou β-mercaptoéthanol.

Substitution : Dérivés d'acides aminés et réactifs de couplage comme le HBTU ou le DIC.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des modifications spécifiques apportées au peptide. Par exemple, l'oxydation peut entraîner la formation de dimères liés par des ponts disulfures, tandis que la réduction produira des peptides contenant des thiols libres.

Applications de la recherche scientifique

Ce peptide a une large gamme d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé dans les études FRET pour enquêter sur les interactions moléculaires et les changements conformationnels.

Biologie : Employé pour étudier la cinétique enzymatique, le repliement des protéines et les voies de signalisation cellulaire.

Médecine : Utilisé dans le développement d'essais diagnostiques et d'agents thérapeutiques.

Industrie : Appliqué dans la conception de biosenseurs et d'autres outils analytiques.

Mécanisme d'action

Le mécanisme par lequel ce peptide exerce ses effets repose principalement sur le FRET, un processus où le transfert d'énergie se produit entre deux groupes fluorescents (edans et dabcyl) lorsqu'ils sont à proximité. Ce transfert d'énergie peut être utilisé pour surveiller les changements de distance entre les deux groupes, fournissant des informations sur les interactions moléculaires et les changements conformationnels. Les cibles moléculaires et les voies impliquées du peptide dépendent du système biologique ou chimique spécifique étudié.

Applications De Recherche Scientifique

This peptide has a wide range of applications in scientific research, including:

Chemistry: Used in FRET studies to investigate molecular interactions and conformational changes.

Biology: Employed to study enzyme kinetics, protein folding, and cellular signaling pathways.

Medicine: Utilized in the development of diagnostic assays and therapeutic agents.

Industry: Applied in the design of biosensors and other analytical tools.

Mécanisme D'action

The mechanism by which this peptide exerts its effects is primarily through FRET, a process where energy transfer occurs between two fluorescent groups (edans and dabcyl) when they are in close proximity. This energy transfer can be used to monitor changes in the distance between the two groups, providing insights into molecular interactions and conformational changes. The peptide’s molecular targets and pathways involved depend on the specific biological or chemical system being studied.

Comparaison Avec Des Composés Similaires

Composés similaires

Arg-Glu(edans)-Ile-His-Pro-Phe-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(dabcyl)-Arg (HCl) : Un peptide similaire avec un contre-ion différent.

Arg-Glu(edans)-Ile-His-Pro-Phe-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(dabcyl)-Arg (AcOH) : Une autre variante avec l'acide acétique comme contre-ion.

Unicité

L'unicité de “Arg-Glu(edans)-Ile-His-Pro-Phe-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(dabcyl)-Arg (TFA)” réside dans sa séquence spécifique et l'incorporation de groupes edans et dabcyl, ce qui le rend particulièrement adapté aux études FRET. Le choix de l'acide trifluoroacétique (TFA) comme contre-ion peut également influencer la solubilité et la stabilité du peptide.

Cet article détaillé fournit un aperçu complet du composé, de ses méthodes de préparation, de ses réactions chimiques, de ses applications de recherche scientifique, de son mécanisme d'action et de sa comparaison avec des composés similaires.

Propriétés

Formule moléculaire |

C131H180F3N37O26S |

|---|---|

Poids moléculaire |

2778.1 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-oxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C129H179N37O24S.C2HF3O2/c1-12-75(7)107(159-113(172)93(148-111(170)90(130)34-24-52-142-128(131)132)49-50-105(168)140-55-54-139-91-36-22-33-89-88(91)32-23-40-104(89)191(188,189)190)123(182)157-101(64-86-68-138-72-147-86)126(185)166-57-27-39-103(166)120(179)154-97(60-79-30-18-15-19-31-79)115(174)156-100(63-85-67-137-71-146-85)125(184)165-56-26-38-102(165)119(178)153-96(59-78-28-16-14-17-29-78)114(173)152-98(61-83-65-135-69-144-83)116(175)151-95(58-73(3)4)117(176)158-106(74(5)6)121(180)160-108(76(8)13-2)122(181)155-99(62-84-66-136-70-145-84)118(177)161-109(77(9)167)124(183)149-92(112(171)150-94(127(186)187)37-25-53-143-129(133)134)35-20-21-51-141-110(169)80-41-43-81(44-42-80)162-163-82-45-47-87(48-46-82)164(10)11;3-2(4,5)1(6)7/h14-19,22-23,28-33,36,40-48,65-77,90,92-103,106-109,139,167H,12-13,20-21,24-27,34-35,37-39,49-64,130H2,1-11H3,(H,135,144)(H,136,145)(H,137,146)(H,138,147)(H,140,168)(H,141,169)(H,148,170)(H,149,183)(H,150,171)(H,151,175)(H,152,173)(H,153,178)(H,154,179)(H,155,181)(H,156,174)(H,157,182)(H,158,176)(H,159,172)(H,160,180)(H,161,177)(H,186,187)(H4,131,132,142)(H4,133,134,143)(H,188,189,190);(H,6,7)/t75-,76-,77+,90-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,106-,107-,108-,109-;/m0./s1 |

Clé InChI |

MBACDQPVHSYZGS-RBHRPQHPSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC=N1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CNC=N4)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CC7=CNC=N7)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC8=CNC=N8)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCNC(=O)C9=CC=C(C=C9)N=NC1=CC=C(C=C1)N(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CCC(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)[C@H](CCCNC(=N)N)N.C(=O)(C(F)(F)F)O |

SMILES canonique |

CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CNC=N4)C(=O)N5CCCC5C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CNC=N7)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CC8=CNC=N8)C(=O)NC(C(C)O)C(=O)NC(CCCCNC(=O)C9=CC=C(C=C9)N=NC1=CC=C(C=C1)N(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCC(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)C(CCCNC(=N)N)N.C(=O)(C(F)(F)F)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,4S,5R)-5-(hydroxymethyl)-3-methyl-2-[6-(methylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12397405.png)

![N-(2-methylsulfonylsulfanylethyl)-2-[4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]phenyl]acetamide](/img/structure/B12397410.png)